molecular formula C34H42N6O2S B2813310 (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide CAS No. 477303-85-8

(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Cat. No. B2813310
M. Wt: 598.81
InChI Key: FLHWDTNDQBRMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C34H42N6O2S and its molecular weight is 598.81. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Vibrational Studies Adamantane-containing triazole thiones, including compounds similar to the requested chemical, have been studied for their structural and vibrational properties. Research has demonstrated the potential of these compounds to exhibit analgesic activities, highlighting the importance of adamantane structures in medicinal chemistry. Theoretical studies using DFT and Multi-reference ab initio Methods provide insights into the equilibrium geometry, vibrational spectra, and UV/Vis spectra of these compounds, suggesting their potential for drug design due to predicted biological activities (Shundalau et al., 2019).

Quantum Chemical Analysis Further quantum chemical analyses have been conducted on adamantane-based compounds, which are structurally related to the requested chemical, to understand their spectroscopic properties and potential biological activities. These studies involve DFT calculations to predict vibrational IR and Raman spectra, and TDDFT and MRPT calculations for electronic absorption spectra. Such detailed analyses are crucial for understanding the molecular behavior and designing molecules with desired biological effects (Al-Ghulikah et al., 2019).

Reactivity and Adsorption Behavior The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These studies provide valuable insights into the interactions of such molecules with biological systems, potentially guiding the development of pharmaceuticals with specific mechanisms of action, such as autoxidation prevention or targeted molecular interactions (Al-Ghulikah et al., 2021).

Synthesis and Biological Activities Research into the synthesis of adamantane-containing molecules and their derivatives has shown diverse biological activities, including antimicrobial and anti-inflammatory properties. These studies underscore the versatility of adamantane-based structures in drug design, highlighting their potential to serve as scaffolds for developing new therapeutic agents with varied biological activities (Al-Abdullah et al., 2014).

properties

IUPAC Name

N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N6O2S/c41-31(39-15-13-38(14-16-39)29-9-5-2-6-10-29)24-43-33-37-36-30(40(33)12-11-25-7-3-1-4-8-25)23-35-32(42)34-20-26-17-27(21-34)19-28(18-26)22-34/h1-10,26-28H,11-24H2,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHWDTNDQBRMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

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